molecular formula C14H13N3O B11869480 1-Benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine CAS No. 918882-22-1

1-Benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B11869480
CAS No.: 918882-22-1
M. Wt: 239.27 g/mol
InChI Key: FJLIAQPICSKKGG-UHFFFAOYSA-N
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Description

1-Benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of a benzyl group at the first position and a methoxy group at the seventh position further distinguishes this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine can be synthesized through various methods. One common approach involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, followed by cyclization . Another method includes the refluxing of pyrazole with a 1,3-dicarbonyl compound in the presence of phosphorus oxychloride . These reactions typically require specific conditions such as refluxing in acetic acid or using a solvent like 1,4-dioxane.

Industrial Production Methods: Industrial production of this compound often involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

Scientific Research Applications

1-Benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

  • 1-Benzyl-7-methoxy-1H-pyrazolo[3,4-b]pyridine
  • 1-Benzyl-7-methoxy-1H-pyrazolo[4,3-c]pyridine
  • 1-Benzyl-7-methoxy-1H-pyrazolo[3,4-d]pyrimidine

Comparison: 1-Benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine is unique due to its specific substitution pattern and the position of the methoxy group. This structural uniqueness can influence its biological activity and chemical reactivity, making it distinct from other similar compounds .

Properties

CAS No.

918882-22-1

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

1-benzyl-7-methoxypyrazolo[3,4-c]pyridine

InChI

InChI=1S/C14H13N3O/c1-18-14-13-12(7-8-15-14)9-16-17(13)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

FJLIAQPICSKKGG-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC2=C1N(N=C2)CC3=CC=CC=C3

Origin of Product

United States

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